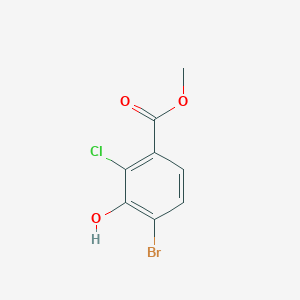

Methyl 4-bromo-2-chloro-3-hydroxybenzoate

Description

Methyl 4-bromo-2-chloro-3-hydroxybenzoate (CAS: 871224-19-0) is a halogenated aromatic methyl ester featuring bromine and chlorine substituents at positions 4 and 2, respectively, and a hydroxyl group at position 2. Its molecular formula is C₈H₆BrClO₃, with a molecular weight of 281.49 g/mol. The compound’s structure combines electron-withdrawing halogens and a polar hydroxyl group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C8H6BrClO3 |

|---|---|

Molecular Weight |

265.49 g/mol |

IUPAC Name |

methyl 4-bromo-2-chloro-3-hydroxybenzoate |

InChI |

InChI=1S/C8H6BrClO3/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,11H,1H3 |

InChI Key |

NZHXTVTYRLWYHY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Br)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-chloro-3-hydroxybenzoate typically involves the esterification of 4-bromo-2-chloro-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms. These reactions typically involve the replacement of these halogens with other nucleophiles.

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of corresponding quinones.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the ester functional group, to yield the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

Substitution: Products with different nucleophiles replacing the bromine or chlorine atoms.

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 4-bromo-2-chloro-3-hydroxybenzoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

Material Science: It is used in the preparation of functional materials with specific properties.

Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-chloro-3-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the hydroxyl group allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 4-bromo-2-chlorobenzoate (CAS: 885532-41-2)

- Similarity : 0.94 (structural similarity to the target compound) .

- Key Differences : Lacks the hydroxyl group at position 3.

- Impact: Reduced polarity and hydrogen-bonding capacity compared to the target compound. This results in lower solubility in polar solvents like water and higher lipophilicity, favoring applications in non-aqueous reaction systems.

Methyl 3-bromo-5-chlorobenzoate (CAS: 21739-92-4)

- Similarity : 0.88 .

- Key Differences : Halogen positions shifted to 3 and 4.

- Impact: Altered steric and electronic effects.

Hydroxy-Substituted Analogues

Methyl 4-fluoro-3-hydroxybenzoate

Methyl 4-bromo-3-fluoro-2-hydroxybenzoate (CAS: 1807191-62-3)

- Molecular Formula : C₈H₆BrFO₃.

- Key Differences : Fluorine replaces chlorine at position 2.

- The compound may exhibit higher metabolic stability due to C-F bond strength .

Non-Hydroxylated Derivatives

Methyl 4-fluorobenzoate

- Key Differences: No hydroxyl or chlorine substituents.

- Impact: Significantly lower polarity (logP ~1.8 vs. ~2.5 for the target compound), making it more volatile. This is evident in gas chromatography retention times, where non-hydroxylated esters elute faster than hydroxylated analogues .

Methyl 4-cyano-3-methylbenzoate

- Key Differences: Cyano and methyl groups replace halogens and hydroxyl.

- Impact: The electron-withdrawing cyano group increases electrophilicity at the carbonyl carbon, enhancing reactivity in hydrolysis reactions.

Physicochemical Properties and Reactivity Trends

| Compound | Molecular Weight (g/mol) | Key Substituents | logP* | Solubility (mg/mL, H₂O) |

|---|---|---|---|---|

| Methyl 4-bromo-2-chloro-3-hydroxybenzoate | 281.49 | 4-Br, 2-Cl, 3-OH | ~2.5 | <1.0 (low) |

| Methyl 4-bromo-2-chlorobenzoate | 249.49 | 4-Br, 2-Cl | ~3.0 | <0.5 |

| Methyl 4-fluoro-3-hydroxybenzoate | 170.12 | 4-F, 3-OH | ~1.8 | ~5.0 |

| Methyl 4-fluorobenzoate | 154.12 | 4-F | ~1.8 | ~15.0 |

Reactivity Insights :

- Hydroxyl Group : Enhances nucleophilicity at the ester carbonyl, facilitating hydrolysis under basic conditions.

- Halogens : Bromine and chlorine at positions 4 and 2 direct electrophilic substitution to position 5 (meta to Cl, para to Br).

Biological Activity

Methyl 4-bromo-2-chloro-3-hydroxybenzoate is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and related research findings.

- Molecular Formula : C8H7BrClO3

- Molecular Weight : 251.49 g/mol

- CAS Number : 14348-38-0

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and proteins. The presence of bromine and chlorine atoms enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions and oxidative processes.

Target Interactions

- Proteins and Enzymes : This compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Free Radical Formation : The compound can generate free radicals, which may contribute to its antimicrobial properties by damaging cellular components of pathogens .

Biochemical Pathways

This compound is involved in several biochemical reactions:

- Nucleophilic Substitution : The halogenated structure allows for substitution reactions that can modify biological molecules.

- Oxidation Reactions : The compound can act as an oxidizing agent, influencing metabolic processes within cells.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that halogenated benzoates exhibit significant antimicrobial properties. This compound has been shown to inhibit the growth of several bacterial strains, likely through membrane disruption and enzyme inhibition mechanisms .

Inhibition of Enzymatic Activity

The compound has been identified as a histidine decarboxylase inhibitor with an IC50 value of approximately 1 mM. This suggests potential applications in managing conditions related to histamine metabolism .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.